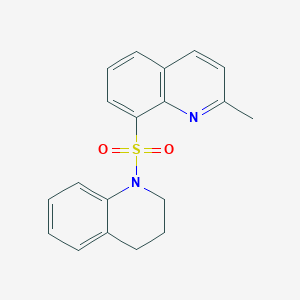
8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline is a synthetic compound that has gained attention in scientific research for its potential as a therapeutic agent. This compound has been found to possess various biological activities and has been studied for its potential use in treating a range of diseases.
作用機序
The mechanism of action of 8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline is not fully understood. However, it has been suggested that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. It has also been found to inhibit the production of pro-inflammatory cytokines and to reduce inflammation in animal models of inflammation. Additionally, it has been found to protect against oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline in lab experiments is its broad range of biological activities. This compound has been found to possess anti-inflammatory, antitumor, and antimicrobial activities, making it a useful tool for studying these biological processes. Additionally, this compound has been shown to be relatively safe and well-tolerated in animal studies.
One limitation of using 8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline in lab experiments is its limited availability. This compound is not widely available commercially, and its synthesis can be challenging and time-consuming. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of 8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Further studies are also needed to explore its potential use in treating neurodegenerative diseases and other conditions. Finally, more research is needed to explore the potential of this compound as a therapeutic agent in humans.
合成法
The synthesis of 8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline is carried out through a multi-step process. The initial step involves the reaction of 2-methylquinoline with chlorosulfonic acid to form 2-methylquinoline-8-sulfonic acid. This intermediate is then reacted with sodium hydroxide to form the sodium salt of 2-methylquinoline-8-sulfonic acid. The final step involves the reaction of the sodium salt with 3,4-dihydroquinoline to form 8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline.
科学的研究の応用
8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline has been studied for its potential use in treating a range of diseases. This compound has been found to possess various biological activities, including anti-inflammatory, antitumor, and antimicrobial activities. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
8-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-14-11-12-16-7-4-10-18(19(16)20-14)24(22,23)21-13-5-8-15-6-2-3-9-17(15)21/h2-4,6-7,9-12H,5,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVKBWUTMGPLNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S(=O)(=O)N3CCCC4=CC=CC=C43)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5800420.png)

![cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5800430.png)
![2-[3-phenyl-5-(4-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5800446.png)



![N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5800467.png)

![2-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5800476.png)

![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B5800483.png)
![5-[(4-methoxybenzyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5800491.png)
![1-[(4-methylphenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5800495.png)